Butane-1,2,3-triyl trinitrate
CAS No.: 84002-64-2
Cat. No.: VC20492491
Molecular Formula: C4H7N3O9
Molecular Weight: 241.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84002-64-2 |
|---|---|
| Molecular Formula | C4H7N3O9 |
| Molecular Weight | 241.11 g/mol |
| IUPAC Name | 1,3-dinitrooxybutan-2-yl nitrate |
| Standard InChI | InChI=1S/C4H7N3O9/c1-3(15-6(10)11)4(16-7(12)13)2-14-5(8)9/h3-4H,2H2,1H3 |
| Standard InChI Key | GIFRMMSPDQZIHL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s IUPAC name, 1,3-dinitrooxybutan-2-yl nitrate, reflects its branched structure:
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A central butane backbone () with nitrate groups at positions 1, 2, and 3.
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Molecular symmetry reduces steric hindrance, contributing to its stability in controlled conditions .
The 3D structure, accessible via computational models, reveals planar nitrate groups and a tetrahedral geometry around the oxygen atoms .
Nitration of 1,2,3-Butanetriol
The primary synthesis route involves nitrating 1,2,3-butanetriol with nitric acid. This exothermic reaction requires precise temperature control (10–20°C) to prevent decomposition :
Yields exceeding 85% have been reported using sulfuric acid as a catalyst .
Hydrogenation of Diethyl Malate
Alternative methods include hydrogenating diethyl malate over Raney nickel catalysts. This pathway, though less efficient (50–60% yield), avoids direct nitration hazards :
Triethylamine additives enhance selectivity by mitigating side reactions .
Physical and Chemical Properties
Thermodynamic Metrics
| Property | Value | Method | Source |
|---|---|---|---|
| Density | 1.578 g/cm³ | Experimental | |
| Boiling Point | 300.7°C at 760 mmHg | Ccb | |
| Flash Point | 139.5°C | Closed-cup | |
| Enthalpy of Combustion | -2175.7 kJ/mol | Calorimetry |
Spectral Characteristics
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IR Spectroscopy: Strong absorbance bands at 1280 cm⁻¹ ( asymmetric stretch) and 860 cm⁻¹ ( bend) .
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Mass Spectrometry: Base peak at m/z 241 (molecular ion) with fragments at m/z 46 () and m/z 30 () .
Applications in Propellants and Explosives
Propellant Formulations
Butane-1,2,3-triyl trinitrate’s oxygen balance () and nitrogen content (17.4%) enhance combustion efficiency in solid rocket propellants . Comparative studies with nitroglycerin (NG) show superior thermal stability:
| Property | Butane-1,2,3-triyl Trinitrate | Nitroglycerin |
|---|---|---|
| Autoignition Temperature | 205°C | 160°C |
| Impact Sensitivity | 3.5 J | 0.2 J |
Data adapted from Castronia (1949) and Picatinny Arsenal reports .
Plasticizer Performance
The compound’s low glass transition temperature () improves flexibility in double-base propellants. Compatibility with nitrocellulose reduces cracking risks at subzero temperatures .
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